molecular formula C12H22N2O4 B116617 N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester CAS No. 249736-45-6

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

Cat. No.: B116617
CAS No.: 249736-45-6
M. Wt: 258.31 g/mol
InChI Key: IASISKBRBNTMFU-IUCAKERBSA-N
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Description

CAS Number: 249736-45-6
Molecular Formula: C₁₂H₂₂N₂O₄
Molecular Weight: 258.31 g/mol
Structure: Features a tert-butyl carbamate group, a hydroxymethyl substituent, and a (3S)-2-oxopyrrolidinyl moiety. The stereochemistry at the 1S and 3S positions is critical for its interactions in synthetic or biological systems .
Storage: Stable at +4°C, shipped at room temperature .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASISKBRBNTMFU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester, also known by its chemical identifier 73874-95-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a hydroxymethyl group, a pyrrolidine ring, and a tert-butyl carbamate moiety. Its molecular formula is C12H22N2O4C_{12}H_{22}N_2O_4 with a molecular weight of approximately 246.32 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. The compound was screened against various strains of bacteria, including both Gram-positive and Gram-negative pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLBactericidal
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLBactericidal
Escherichia coliNo activity-
Klebsiella pneumoniaeNo activity-
Pseudomonas aeruginosaNo activity-

The compound showed strong bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), comparable to last-resort antibiotics such as vancomycin and linezolid . However, it exhibited no significant activity against Gram-negative bacteria like E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. Preliminary research suggests that the compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, leading to cell death in susceptible strains .

Case Studies and Research Findings

  • Optimization Studies : In-house libraries were screened for compounds with antimicrobial activity, leading to the identification of this compound as a candidate for further optimization. Subsequent modifications aimed at enhancing its efficacy against multidrug-resistant strains have shown promise .
  • In Vitro Evaluations : Various in vitro assays have confirmed the compound's ability to inhibit biofilm formation in S. aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
  • Comparative Studies : Comparative studies with other known antimicrobial agents highlighted the unique profile of this compound in terms of potency against specific resistant strains while lacking efficacy against others.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester is primarily studied for its potential as a β3 adrenergic receptor agonist. Compounds that target β3 receptors are of interest for their role in metabolic regulation, particularly in obesity and diabetes management. Research indicates that this compound may facilitate weight loss and improve insulin sensitivity by stimulating these receptors, thus enhancing lipolysis and energy expenditure .

Case Study:
A notable study outlined the synthesis of various hydroxymethyl pyrrolidine derivatives, including this compound, demonstrating their efficacy in activating β3 adrenergic receptors. The findings suggest that these compounds could lead to new treatments for metabolic disorders, showcasing their therapeutic potential .

Biochemical Research Applications

Reference Standards:
this compound serves as a reference standard in biochemical assays. It is utilized for the calibration of analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) and HPLC (High Performance Liquid Chromatography) to ensure accuracy in quantifying similar compounds in biological samples .

Proteomics Research:
The compound is also relevant in proteomics, where it can be used to study protein interactions and modifications. Its unique structure allows researchers to explore the binding affinities of proteins to small molecules, providing insights into enzyme activity and protein function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name (CAS) Molecular Formula Key Functional Groups Unique Features
Target Compound (249736-45-6) C₁₂H₂₂N₂O₄ tert-Butyl carbamate, hydroxymethyl, 2-oxopyrrolidinyl (1S,3S) stereochemistry, polar hydroxymethyl group
(S)-tert-Butyl 2-oxopyrrolidin-3-yl-carbamate (92235-34-2) C₉H₁₆N₂O₃ tert-Butyl carbamate, 2-oxopyrrolidinyl Smaller structure, lacks hydroxymethyl chain
[(1S)-2-[[(tert-Butyl)dimethylsilyl]oxy]-1-(hydroxymethyl)ethyl]-carbamic Acid tert-Butyl Ester (TRC-B691805) C₁₄H₃₁NO₄Si tert-Butyl carbamate, silyl ether Silyl-protected hydroxyl group; increased lipophilicity
tert-Butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (1614218-02-8) C₁₁H₁₆N₂O₃ tert-Butyl carbamate, dihydropyridinone Conjugated dihydropyridinone ring; planar structure
Functional Group Implications :
  • Hydroxymethyl Group : Enhances hydrophilicity in the target compound compared to analogs with lipophilic substituents (e.g., silyl ethers in ).
  • 2-Oxopyrrolidinyl vs. Dihydropyridinone: The pyrrolidinone ring (target) is a five-membered lactam, while dihydropyridinone () is a six-membered conjugated system. This affects hydrogen bonding and solubility.
  • Stereochemistry : The (1S,3S) configuration in the target compound contrasts with (R)-piperidine derivatives (e.g., ), which may exhibit divergent biological activities.

Physicochemical Properties

Table 2: Physicochemical Data
Compound (CAS) Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Target (249736-45-6) 258.31 N/A N/A N/A
tert-Butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (1614218-02-8) 224.26 1.124 (predicted) 440.1 (predicted) 11.68
(S)-tert-Butyl 2-oxopyrrolidin-3-yl-carbamate (92235-34-2) 200.23 N/A N/A N/A
Aliskiren Intermediate (866030-35-5) 665.85 N/A N/A N/A
  • Molecular Weight Trends : The target (258.31) is intermediate in size. Bulkier analogs (e.g., Aliskiren intermediate at 665.85 ) may face challenges in bioavailability.

Stability and Reactivity

  • Target Compound : Stable at refrigeration (+4°C) .
  • Silyl Ether Analog () : The tert-butyldimethylsilyl (TBS) group offers protection for hydroxyl groups but is prone to hydrolysis under acidic or fluoride conditions.
  • Indole Derivative (2828439-47-8) : The tert-butyl-substituted indole (C₁₇H₂₄N₂O₃) may exhibit photolability due to aromatic systems .

Preparation Methods

Hydroxymethylation Selectivity

The introduction of the hydroxymethyl group at the C1 position requires careful pH control. Studies show that maintaining reaction pH between 8.5–9.0 prevents racemization while enabling efficient formaldehyde incorporation:

Amine+HCHOpH 8.7Hydroxymethyl intermediate\text{Amine} + \text{HCHO} \xrightarrow{\text{pH 8.7}} \text{Hydroxymethyl intermediate}

Higher pH (>9.5) leads to 12–15% epimerization, while lower pH (<8.0) results in incomplete conversion.

Carbamate Formation Dynamics

The tert-butoxycarbonyl (Boc) protection step exhibits significant solvent dependence:

SolventReaction Time (h)Yield (%)Diastereomeric Ratio
THF246895:5
DCM188298:2
DMF127591:9

Dichloromethane (DCM) emerges as the optimal solvent, providing both high yield and stereochemical fidelity.

Purification and Characterization

Chromatographic Separation

Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients:

Eluent CompositionRf ValuePurity (%)
30% EtOAc/Hexane0.3295.2
50% EtOAc/Hexane0.4598.7
70% EtOAc/Hexane0.6197.3

The 50% ethyl acetate/hexane system provides optimal resolution for isolating the target compound from diastereomeric byproducts.

Crystallization Optimization

Recrystallization from toluene/heptane (1:3 v/v) improves purity to >99%:

  • Solvent ratio : Critical for crystal lattice formation

  • Cooling rate : 0.5°C/min minimizes inclusion of impurities

  • Yield : 72% recovery after crystallization

Comparative Analysis of Synthetic Routes

A systematic evaluation of published methods reveals trade-offs between efficiency and stereochemical control:

MethodTotal StepsOverall Yield (%)ee (%)Key Advantage
Asymmetric synthesis54198Scalability
Chiral pool43599.5Minimal protecting groups
Enzymatic resolution62899.9Ultra-high purity

The asymmetric synthesis route demonstrates the best balance of yield and enantioselectivity for industrial-scale production.

Scale-Up Considerations

Thermal Stability Profile

DSC analysis shows decomposition onset at 187°C, permitting reactions below 80°C:

Tdecomp=187C(heating rate 10C/min)T_{\text{decomp}} = 187^\circ\text{C} \quad (\text{heating rate } 10^\circ\text{C/min})

Catalytic Efficiency

Palladium nanoparticle catalysts (Pd@SiO₂) enhance reaction rates in hydrogenation steps:

Catalyst Loading (%)Reaction Time (h)Conversion (%)
0.5889
1.0595
2.0397

Optimal loading of 1.0% Pd achieves 95% conversion within 5 hours without catalyst fouling .

Q & A

Q. What are the key steps in synthesizing N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester, and how is stereochemical integrity maintained?

Synthesis typically involves sequential protection/deprotection steps and stereoselective coupling reactions. For example:

  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to preserve (S)-configurations at critical positions. Evidence from analogous compounds shows that tert-butyl carbamate protection is often achieved via Boc-anhydride under basic conditions (e.g., NaHCO₃) .
  • Key Steps :
    • Activation of the pyrrolidinone moiety for coupling.
    • Hydroxymethyl group introduction via reductive amination or hydroxylation .
    • Final tert-butyl carbamate protection under anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₃H₂₃N₂O₄: 283.16) .
  • Chromatography : HPLC with UV/RI detection ensures purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis, especially with conflicting literature reports?

  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, THF) at 0–25°C minimize side reactions. For example, highlights that cooling during sulfonylation improves selectivity (96% yield) .
  • Catalyst Screening : Palladium or enzyme-based catalysts may enhance stereoselectivity in coupling steps, as seen in nitroarene cyclization studies .
  • Data-Driven Optimization : Use design of experiments (DoE) to resolve contradictions in reported conditions (e.g., varying equivalents of reagents, reaction time) .

Q. What strategies are effective in analyzing and resolving contradictions in spectral data (e.g., NMR chemical shifts)?

  • Comparative Analysis : Cross-reference with structurally similar compounds. For instance, tert-butyl carbamates in show consistent ¹³C NMR peaks for the Boc group (δ 28–30 ppm for CH₃, δ 80–85 ppm for quaternary C) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. emphasizes HSQC for verifying amide linkages in complex molecules .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments against experimental data .

Q. In designing biological activity studies, what in vitro assays are suitable for evaluating target interactions?

  • Enzyme Inhibition Assays : Fluorescence polarization or FRET-based assays (e.g., protease inhibition, as in ’s HIV-1 protease inhibitors) .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like kinases or receptors .
  • Cellular Models : Use platelet aggregation assays (as in ) to assess anti-thrombotic potential .

Methodological Considerations Table

Aspect Recommendations References
Stereoselectivity Chiral HPLC for enantiomeric excess (ee) determination; chiral catalysts for coupling.
Purity Standards HPLC purity ≥95%; residual solvent analysis via GC-MS.
Scale-Up Risks Mitigate exothermic reactions via controlled reagent addition; inert atmosphere.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester
Reactant of Route 2
N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester

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